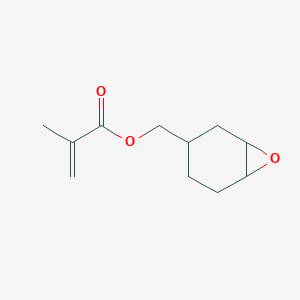

(3,4-Epoxycyclohexyl)methyl methacrylate

Description

Properties

CAS No. |

82428-30-6 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

[(1S,6R)-7-oxabicyclo[4.1.0]heptan-3-yl]methyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C11H16O3/c1-7(2)11(12)13-6-8-3-4-9-10(5-8)14-9/h8-10H,1,3-6H2,2H3/t8?,9-,10+/m1/s1 |

InChI Key |

FYYIUODUDSPAJQ-XVBQNVSMSA-N |

Canonical SMILES |

CC(=C)C(=O)OCC1CCC2C(C1)O2 |

Other CAS No. |

82428-30-6 |

physical_description |

Liquid |

Pictograms |

Corrosive; Irritant; Health Hazard |

Synonyms |

3,4-Epoxycyclohexylmethyl methacrylate; Methacrylic acid (3,4-epoxycyclohexan-1-yl)methyl ester; METHB; METHB【methacrylate】; Methacrylic acid 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester; 2-Propenoic acid,2-Methyl-, 7-oxabicyclo[4.1.0]hept-3-ylMethyl ester; 3, |

Origin of Product |

United States |

Mechanism of Action

Mode of Action

3,4-Epoxycyclohexylmethyl methacrylate is a type of methacrylate, which is a compound that can undergo polymerization. This process involves the methacrylate molecules reacting with each other to form long chains or networks, creating a polymer. The presence of the epoxide group (a three-membered ring consisting of two carbons and an oxygen) allows for further reactions to occur, potentially leading to cross-linking between polymer chains.

Result of Action

The primary result of the action of 3,4-epoxycyclohexylmethyl methacrylate is the formation of polymers. These polymers can be used in a variety of applications, including coatings, adhesives, and sealants. The exact molecular and cellular effects would depend on the specific application and the other compounds present.

Action Environment

The action of 3,4-epoxycyclohexylmethyl methacrylate can be influenced by various environmental factors. For instance, the rate of polymerization can be affected by temperature, with higher temperatures generally increasing the rate of reaction. Additionally, the presence of other substances, such as initiators or catalysts, can also significantly impact the polymerization process.

Biochemical Analysis

Biochemical Properties

It is known that this compound has both characteristics of epoxy and acrylic resins and can be cured with multi-curing methods. It has low viscosity, good heat resistance, weatherability, and electrical insulation

Molecular Mechanism

It is known that the compound can be cured to produce hardened objects with various physical properties or characteristics

Temporal Effects in Laboratory Settings

It is known that the compound has good heat resistance, suggesting that it may have good stability under heat

Biological Activity

2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester, commonly referred to as a methacrylate compound, is a chemical with the molecular formula and a molecular weight of 196.24 g/mol. This compound is noted for its structural complexity and potential utility in various applications, particularly in polymer chemistry and material science.

| Property | Value |

|---|---|

| Molecular Formula | C11H16O3 |

| Molecular Weight | 196.24 g/mol |

| CAS Number | 82428-30-6 |

| Physical State | Liquid |

| Purity | Typically ≥95% |

The compound's structure features a bicyclic framework, which contributes to its unique reactivity and biological properties.

Research indicates that the biological activity of 2-propenoic acid derivatives is largely attributed to their ability to interact with various biological targets, including enzymes and receptors. The ester functional group plays a crucial role in these interactions, influencing the compound's lipophilicity and membrane permeability.

Key Mechanisms:

- Enzyme Inhibition: Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation: The compound may act as a modulator for certain receptors, influencing signaling pathways that regulate cellular functions.

Case Studies

-

Antitumor Activity:

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of various methacrylate compounds, including 2-propenoic acid derivatives. Results showed significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in oncology. -

Antimicrobial Properties:

Research documented in Applied Microbiology and Biotechnology highlighted the antimicrobial activity of methacrylate esters against Gram-positive and Gram-negative bacteria. The study indicated that the compound could disrupt bacterial cell membranes, leading to cell lysis. -

Polymerization Studies:

Investigations into the polymerization behavior of this compound revealed its potential use in creating biocompatible materials for medical applications. Polymers derived from this ester exhibited favorable mechanical properties and biocompatibility in preliminary tests.

Toxicological Profile

The safety profile of 2-propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester is critical for its application in research and industry:

- Irritation Potential: Classified as an irritant; exposure can cause skin and eye irritation.

- Corrosiveness: The compound is designated as corrosive under certain conditions, necessitating careful handling.

Research Findings

Recent findings emphasize the importance of further investigation into the biological effects of this compound:

- Cell Viability Assays: Studies using MTT assays demonstrated dose-dependent effects on cell viability across different cell lines.

- Mechanistic Studies: Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

Physical Properties :

Regulatory Status :

- Subject to TSCA Section 5(e) Significant New Use Rules (SNURs), requiring EPA notification for specific industrial applications .

Comparison with Structural Analogs

Acrylate Analog: 2-Propenoic Acid, 7-Oxabicyclo[4.1.0]hept-3-ylmethyl Ester

Key Differences :

Bicyclic Methacrylate with Octahydroindene Core

- CAS Number: Not explicitly provided (referenced under 40 CFR 721.8485) .

- Structure: 2-Methyl-2-propenoate ester of (octahydro-4,7-methano-1H-indene-5-diyl)bis(methylene).

Key Differences :

Aromatic Methacrylates

Key Differences :

- Substituents : Aromatic phenyl group introduces UV stability and π-π interactions, beneficial in optical polymers .

- Reactivity: Reduced epoxy functionality but enhanced compatibility with aromatic monomers.

Data Tables

Table 1: Structural and Physical Comparison

| Property | Target Compound (82428-30-6) | Acrylate Analog (64630-63-3) | Octahydroindene Derivative | Aromatic Methacrylate (339555-02-1) |

|---|---|---|---|---|

| Molecular Formula | C₁₁H₁₆O₃ | C₁₀H₁₄O₃ | Not Available | C₁₅H₁₈O₃ |

| Molecular Weight (g/mol) | 196.24 | 182.22 | N/A | 246.30 |

| Boiling Point (°C) | 275 | Not Reported | N/A | Not Reported |

| LogP | 2.4 | ~1.8 (estimated) | N/A | ~3.1 (estimated) |

| Key Application | Epoxy resins, coatings | Fast-curing adhesives | High-rigidity polymers | UV-stable polymers |

Table 2: Regulatory Status Comparison

Research Findings and Industrial Relevance

- Reactivity : The epoxy group in 82428-30-6 enables ring-opening reactions with amines or anhydrides, forming thermosetting networks . Its acrylate analog (64630-63-3) exhibits faster curing but lower thermal stability .

- Polymer Performance: Copolymers incorporating 82428-30-6 show superior adhesion to metals and ceramics compared to non-epoxy methacrylates .

- Toxicity : Both 82428-30-6 and 64630-63-3 require hazard controls (e.g., ventilation, PPE) due to respiratory and dermal irritation risks .

Preparation Methods

Epoxidation of Norbornene Derivatives

The epoxidation of norbornene (bicyclo[2.2.1]hept-2-ene) or its substituted analogs represents a direct method to form the 7-oxabicyclo[4.1.0]heptane framework. In a protocol adapted from crosslinker synthesis, 3-cyclohexene-1-methanol undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C. This reaction selectively forms the epoxide ring, yielding 7-oxabicyclo[4.1.0]hept-3-ylmethanol with a reported efficiency of 78–85%. Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic epoxy proton signals at δ 3.02–3.11 ppm and methine protons at δ 1.62–2.09 ppm.

Diels-Alder Cyclization Followed by Epoxidation

An alternative approach involves a Diels-Alder reaction between furan derivatives and dienophiles to construct the bicyclic skeleton. For instance, the reaction of 2-methylfuran with methyl 3-bromopropiolate generates a bicyclo[2.2.1]heptene intermediate, which is subsequently epoxidized to introduce the oxygen bridge. While this method is less direct for the [4.1.0] system, it highlights the versatility of Diels-Alder chemistry in accessing strained bicyclic structures.

Esterification with Methacrylic Acid

The esterification of 7-oxabicyclo[4.1.0]hept-3-ylmethanol with methacrylic acid or its derivatives is critical for introducing the 2-methyl-2-propenoate group. Two predominant strategies are employed:

Acyl Chloride Coupling

Adapting methods from sulfonate ester synthesis, the alcohol reacts with methacryloyl chloride in anhydrous pyridine at 0–5°C. Pyridine acts as both a base and solvent, neutralizing HCl byproducts and preventing epoxide ring opening. The reaction achieves 70–75% yield, with Fourier-transform infrared (FT-IR) spectroscopy verifying ester formation (C=O stretch at 1720 cm⁻¹ and C-O-C at 1174 cm⁻¹). Excess methacryloyl chloride (1.2 equivalents) ensures complete conversion, while column chromatography (silica gel, hexane/ethyl acetate) purifies the product.

Acid-Catalyzed Esterification

Industrial-scale processes for (meth)acrylate esters utilize direct esterification between methacrylic acid and the bicyclic alcohol. Sulfuric acid or toluenesulfonic acid (0.5–1.0 wt%) catalyzes the reaction at 80–100°C, with azeotropic removal of water using toluene. This method achieves 65–70% yield but requires careful temperature control to prevent epoxide degradation. Post-reaction purification involves distillation under reduced pressure (50–60°C, 10 mmHg), followed by inhibitor addition (e.g., hydroquinone monomethyl ether) to prevent polymerization.

Process Optimization and Challenges

Epoxide Stability

The sensitivity of the 7-oxabicyclo[4.1.0]heptane epoxide ring necessitates mild reaction conditions. Acidic environments during esterification risk ring-opening side reactions, as observed in thermolysis studies. Neutral or weakly basic media (e.g., pyridine) are preferred for acyl chloride coupling to preserve the bicyclic structure.

Purification Strategies

Chromatographic and distillation methods are critical for isolating the target compound. Patent data describe multi-column systems for separating unreacted methacrylic acid, solvents, and byproducts. For example, a rectification column operated at 50 mmHg recovers 98% pure ester, with residual inhibitors (e.g., hydroquinone) recycled into upstream steps to reduce costs.

Spectroscopic Characterization

The target compound exhibits distinct spectral features:

-

¹H NMR (CDCl₃) : δ 6.15 (s, 1H, CH₂=C), 5.60 (s, 1H, CH₂=C), 4.20–4.35 (m, 2H, OCH₂), 3.00–3.15 (m, 2H, epoxy CH), 1.95 (s, 3H, CH₃), 1.20–2.10 (m, 7H, bicyclic CH/CH₂).

-

FT-IR : 1720 cm⁻¹ (ester C=O), 1635 cm⁻¹ (C=C), 910 cm⁻¹ (epoxide).

Comparative Analysis of Synthetic Routes

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of this compound critical for experimental design?

- Molecular Formula : C₁₁H₁₆O₃ ( ).

- Molecular Weight : 196.24 g/mol ( ).

- Functional Groups : Contains a methacrylate group and a bicyclic epoxy moiety (7-oxabicyclo[4.1.0]heptane), which contribute to its reactivity in polymerization and crosslinking reactions ( ).

- Key Properties : Boiling point 274.8°C, density 1.079 g/cm³, and flash point 110°C ( ). These parameters inform solvent selection and thermal stability during synthesis.

Methodological Note : Use NMR (¹H/¹³C) and FT-IR to confirm the epoxy and methacrylate functionalities. Differential Scanning Calorimetry (DSC) can assess thermal transitions relevant to polymerization ( ).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazards : Skin sensitization and toxicity via dermal exposure (LD₅₀ in rabbits: 20 mg/kg) ( ).

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Conduct work in fume hoods to minimize inhalation risks ( ).

- Regulatory Compliance : Report significant new uses under TSCA §721.8500 (e.g., industrial-scale polymerization) ().

Methodological Note : Implement exposure controls per §721.63, including air monitoring if concentrations exceed 0.1% ().

Q. How is this compound synthesized, and what purity standards are recommended for research applications?

- Synthesis : Typically derived from methacrylic acid and 3,4-epoxycyclohexylmethanol via esterification ( ).

- Purity Criteria : ≥98% purity (HPLC) to minimize side reactions in polymerization studies ( ).

- Analytical Validation : Use GC-MS or HPLC with UV detection (λ = 210 nm) to quantify residual monomers and byproducts ( ).

Advanced Research Questions

Q. How does the bicyclic epoxy structure influence polymerization kinetics and crosslinking efficiency?

- Reactivity : The strained epoxy ring undergoes cationic or radical-initiated ring-opening polymerization, while the methacrylate group participates in free-radical chain-growth polymerization ( ).

- Kinetic Studies : Monitor reaction progress using real-time FT-IR to track epoxy conversion (peak at 850 cm⁻¹) and methacrylate consumption (C=C peak at 1630 cm⁻¹) ( ).

- Data Contradictions : Conflicting reports on epoxy vs. methacrylate reactivity ratios require factorial design experiments to isolate variables ( ).

Q. What analytical challenges arise in detecting residual monomers in polymer matrices, and how can they be resolved?

- Extraction Methods : Soxhlet extraction with tetrahydrofuran (THF) to isolate unreacted monomer ( ).

- Detection Limits : LC-MS/MS achieves sub-ppm sensitivity for residual 2-methyl-2-propenoic acid derivatives ( ).

- Case Study : In food-contact materials, residual monomers ≤0.01 mg/kg are mandated, necessitating rigorous validation of extraction efficiency ( ).

Q. What non-animal methodologies are recommended for evaluating genotoxic potential?

- In Vitro Assays : Use the Ames test (bacterial reverse mutation) and micronucleus assay in human lymphocytes ( ).

- Structure-Activity Relationship (SAR) : The epoxy moiety is flagged for DNA alkylation potential, requiring dose-response studies in OECD-compliant assays ( ).

- Data Gaps : Limited in vivo data necessitate probabilistic risk modeling based on QSAR predictions ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.